molecular formula C9H11ClFN B15177996 Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- CAS No. 90390-35-5

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-

Cat. No.: B15177996
CAS No.: 90390-35-5
M. Wt: 187.64 g/mol
InChI Key: GUQUBIDXRKHURR-UHFFFAOYSA-N
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Description

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is an organic compound with the molecular formula C7H8ClFN It is a derivative of benzene and contains a benzene ring substituted with a chloro group at the 3-position, an ethylamino group at the 1-position, and a fluoro group at the 5-position

Synthetic Routes and Reaction Conditions:

  • Chlorination and Fluorination: The compound can be synthesized by starting with benzene and sequentially introducing chlorine and fluorine atoms through electrophilic aromatic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process involving the chlorination and fluorination of benzene, followed by amination with ethylamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- can undergo oxidation reactions to form various oxidized products, such as benzenemethanamine, 3-chloro-N-ethyl-5-fluoro-quinone.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitutions may involve strong nucleophiles like sodium amide (NaNH2).

Major Products Formed:

  • Oxidation: Quinones, hydroquinones, and other oxidized derivatives.

  • Reduction: Reduced amines and amides.

  • Substitution: Various substituted benzene derivatives depending on the introduced functional groups.

Scientific Research Applications

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- is compared with other similar compounds to highlight its uniqueness:

  • 3-Chlorobenzylamine: Similar structure but lacks the fluoro group.

  • N-Ethyl-3-fluorobenzylamine: Similar structure but lacks the chloro group.

  • 3-Chloro-N-methylbenzylamine: Similar structure but has a methyl group instead of an ethyl group.

These compounds differ in their chemical properties and biological activities, making Benzenemethanamine, 3-chloro-N-ethyl-5-fluoro- unique in its applications.

Properties

CAS No.

90390-35-5

Molecular Formula

C9H11ClFN

Molecular Weight

187.64 g/mol

IUPAC Name

N-[(3-chloro-5-fluorophenyl)methyl]ethanamine

InChI

InChI=1S/C9H11ClFN/c1-2-12-6-7-3-8(10)5-9(11)4-7/h3-5,12H,2,6H2,1H3

InChI Key

GUQUBIDXRKHURR-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=CC(=CC(=C1)Cl)F

Origin of Product

United States

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